molecular formula C18H18N2O4S2 B2528019 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034301-20-5

3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2528019
CAS RN: 2034301-20-5
M. Wt: 390.47
InChI Key: YSCKAWKGOMMAOD-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, related benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity, tumor specificity, and enzyme inhibition.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or hydrazines. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved by reacting substituted benzaldehydes with 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was conducted by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine . These methods could potentially be adapted to synthesize the compound by using the appropriate substituted benzaldehyde or sulfonyl chloride and amine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which are important for the stability and packing of the molecules in the crystal lattice . These structural features are likely to be present in the compound of interest as well, given its structural similarity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The sulfonamide moiety can engage in hydrogen bonding, which can influence the solubility and reactivity of the compound. The methoxy groups on the benzene ring can potentially undergo demethylation under certain conditions, while the pyridine and thiophene rings can participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing sulfonamide groups can affect the compound's acidity and basicity. The solubility of these compounds in various solvents can vary depending on the nature and position of the substituents on the benzene ring. The crystal structure analysis of a related compound showed significant π-π interactions and hydrogen bonding, which can also affect the melting point and stability of the compound .

Scientific Research Applications

Antimicrobial Activities

Research has shown the synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety. These compounds have been assessed for their activity against Mycobacterium tuberculosis, revealing some with significant antimicrobial properties. For instance, compounds with specific moieties have demonstrated high activity against bacterial strains, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Synthesis and Characterization

The synthesis and characterization of compounds containing the benzenesulfonamide group have been a focus of research, aiming to explore their potential applications in medicinal chemistry. One study detailed the synthesis of benzenesulfonamides with varying substituents, analyzing their potential as inhibitors of human carbonic anhydrase isoforms, which could be pivotal for developing treatments for conditions associated with these enzymes (Vaškevičienė et al., 2019).

Nonlinear Optical Properties

Another area of interest is the investigation of the nonlinear optical (NLO) properties of compounds. Research into thienyl-substituted pyridinium salts, for example, has shown that these compounds exhibit noncentrosymmetric structures and second harmonic generation (SHG) efficiencies, suggesting their utility in NLO applications. This indicates a promising avenue for the use of benzenesulfonamide derivatives in the development of materials for optical technologies (Li et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological interactions.

Mode of Action

It is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could be a possible site for nucleophilic attack , indicating a potential interaction mechanism with its targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which could suggest good bioavailability.

Result of Action

Similar compounds have shown significant anti-hiv activity , suggesting that this compound could potentially have similar effects.

Action Environment

The compound’s storage temperature is suggested to be -20°c , indicating that temperature could be a significant environmental factor influencing its stability.

properties

IUPAC Name

3,4-dimethoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-23-17-4-3-15(10-18(17)24-2)26(21,22)20-11-13-5-7-19-16(9-13)14-6-8-25-12-14/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCKAWKGOMMAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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